2-Bromo-4-fluorophenol

Catalog No.
S667403
CAS No.
496-69-5
M.F
C6H4BrFO
M. Wt
191 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-fluorophenol

CAS Number

496-69-5

Product Name

2-Bromo-4-fluorophenol

IUPAC Name

2-bromo-4-fluorophenol

Molecular Formula

C6H4BrFO

Molecular Weight

191 g/mol

InChI

InChI=1S/C6H4BrFO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H

InChI Key

MEYRABVEYCFHHB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Br)O

Canonical SMILES

C1=CC(=C(C=C1F)Br)O

Synthesis of Pharmaceutical Intermediates

  • 4-Bromo-2-fluoro-6-iodoanisole: This compound has been synthesized using 2-Br-4-F-phenol as a starting material through iodination and methylation []. 4-Bromo-2-fluoro-6-iodoanisole can be further used in the development of new drugs.
  • 2-Phenylpyran-4-ones: These heterocyclic compounds are being investigated for their potential as cyclooxygenase-2 (COX-2) inhibitors, which could have applications in treating pain and inflammation []. 2-Br-4-F-phenol serves as a starting material for their synthesis.

Potential Applications in Material Science

  • Dicationic imidazolium-based compounds: These compounds are being investigated for their potential applications in ionic liquids, which are salts with unique properties like high thermal stability and conductivity. 2-Br-4-F-phenol can be used as a precursor in their synthesis [].

2-Bromo-4-fluorophenol is an aromatic compound characterized by the presence of both bromine and fluorine substituents on a phenolic ring. Its molecular formula is C6H4BrFOC_6H_4BrFO, and it has a molecular weight of approximately 191.00 g/mol. This compound is typically encountered as a solid at room temperature, exhibiting a white to gray appearance depending on its purity and form. The compound is notable for its unique combination of halogen substituents, which can significantly influence its chemical behavior and biological activity.

Due to the presence of both the hydroxyl group and halogen substituents. Key reactions include:

  • Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles, while the fluorine atom's electron-withdrawing effect can direct new substituents to specific positions on the aromatic ring.
  • Nucleophilic Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
  • Reduction Reactions: The compound can be reduced to yield corresponding phenols or other derivatives.

These reactions make 2-bromo-4-fluorophenol a versatile intermediate in organic synthesis.

Research indicates that 2-bromo-4-fluorophenol exhibits various biological activities, including potential antimicrobial and anti-inflammatory properties. Its halogenated structure may enhance its interaction with biological targets, such as enzymes and receptors, leading to significant pharmacological effects. Studies have shown that compounds with similar structures often exhibit activity against certain pathogens, making this compound a candidate for further investigation in medicinal chemistry.

Several methods have been developed for synthesizing 2-bromo-4-fluorophenol:

  • Bromination of 4-Fluorophenol: Direct bromination of 4-fluorophenol using bromine in an organic solvent such as dichloromethane at low temperatures can yield 2-bromo-4-fluorophenol with good selectivity .
  • Diazotization and Bromination: This method involves diazotizing 4-fluoro-2-methylaniline followed by bromination to produce 2-bromo-4-fluorophenol. This two-step process allows for better control over reaction conditions and yields .
  • Alternative Routes: Other synthetic routes include the use of various reagents under controlled conditions to optimize yield and minimize environmental impact .

2-Bromo-4-fluorophenol finds applications in several fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
  • Material Science: The compound can be utilized in developing new materials with specific electronic or optical properties.
  • Biological Research: Due to its biological activity, it is used in studies aimed at understanding mechanisms of action for potential therapeutic agents.

Studies on the interactions of 2-bromo-4-fluorophenol with biological systems indicate its potential as a lead compound for drug development. Interaction studies often focus on:

  • Enzyme Inhibition: Investigating how the compound inhibits specific enzymes related to disease pathways.
  • Receptor Binding Affinity: Assessing how well it binds to various receptors, which is crucial for understanding its pharmacodynamics.

These studies are essential for evaluating the therapeutic potential of 2-bromo-4-fluorophenol and its derivatives.

Several compounds share structural similarities with 2-bromo-4-fluorophenol, which may influence their chemical properties and biological activities:

Compound NameMolecular FormulaUnique Features
4-Bromo-2-fluorophenolC6H4BrFOC_6H_4BrFOSimilar halogenation pattern but different position
3-Bromo-4-fluorophenolC6H4BrFOC_6H_4BrFODifferent substitution pattern affecting reactivity
2-Bromo-5-fluorophenolC6H4BrFOC_6H_4BrFOVariation in position of fluorine; potential different biological activity
Fluoroaniline derivativesVariesServe as precursors for synthesizing halogenated phenols

Each of these compounds exhibits unique reactivity profiles due to the positioning of functional groups, influencing their applications in synthesis and biological studies.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (94.12%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-4-fluorophenol

Dates

Modify: 2023-08-15

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